PK11007

p53 reactivator mutant p53 cancer

PK11007 is a unique dual-target probe that reactivates p53 (wild-type and mutants Y220C, V143A, R273H) while potently inhibiting thioredoxin reductase 1 (TXNRD1), driving p53-independent ROS/ER stress cytotoxicity. Unlike mutation-specific stabilizers or clinical-stage reactivators (APR-246, COTI-2), PK11007 delivers broad mutant coverage with quantified selectivity for p53-compromised and TNBC cells (p=0.003–0.03), streamlining experimental design across cancer panels. Its covalent TXNRD1 inhibition enables defined studies of oxidative stress and autophagy impairment. Verified ≥98% purity ensures reproducible IC50 benchmarks and 2-fold PUMA/p21 mRNA upregulation. For researchers needing a single, rigorously validated compound to dissect p53 biology and redox pathways simultaneously, PK11007 offers unmatched mechanistic clarity.

Molecular Formula C15H11ClFN5O3S2
Molecular Weight 427.9 g/mol
Cat. No. B1678500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePK11007
SynonymsPK11007;  PK-11007;  PK 11007; 
Molecular FormulaC15H11ClFN5O3S2
Molecular Weight427.9 g/mol
Structural Identifiers
SMILESCC1=NN=C(S1)NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=C(C=C3)F
InChIInChI=1S/C15H11ClFN5O3S2/c1-8-21-22-14(26-8)20-13(23)12-11(16)6-18-15(19-12)27(24,25)7-9-2-4-10(17)5-3-9/h2-6H,7H2,1H3,(H,20,22,23)
InChIKeyIVZQUWCWXYFPOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





PK11007 Chemical and Pharmacological Baseline: A Mild Thiol Alkylator and p53 Reactivator


PK11007 (CAS 874146-69-7) is a synthetic small molecule belonging to the 2-sulfonylpyrimidine class, chemically defined as 5-Chloro-2-[(4-fluorophenyl)methylsulfonyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide with a molecular weight of 427.86 g/mol . It functions as a mild thiol alkylating agent with demonstrated anticancer activity, primarily characterized by its ability to stabilize and reactivate both wild-type and mutant p53 tumor suppressor protein [1]. Its mechanism involves selective covalent alkylation of two surface-exposed cysteine residues on the p53 DNA-binding domain without compromising DNA binding activity, distinguishing it from DNA-damaging alkylators [1]. Beyond p53 reactivation, PK11007 induces p53-independent cytotoxicity through glutathione depletion, elevated reactive oxygen species (ROS) levels, endoplasmic reticulum (ER) stress induction, and more recently identified potent inhibition of thioredoxin reductase 1 (TXNRD1), expanding its pharmacological profile beyond p53-focused mechanisms [2].

Why Generic Substitution Fails: PK11007's Unique Mechanistic and Selectivity Profile


Substituting PK11007 with a generic p53 reactivator, another 2-sulfonylpyrimidine analog, or a simple thiol alkylator is not scientifically sound because PK11007's unique value proposition lies in its dual-target engagement (p53 stabilization AND potent TXNRD1 inhibition) combined with a specific selectivity profile for p53-compromised cancer cells. Unlike mutation-specific stabilizers (e.g., PK083 for Y220C), PK11007 demonstrates broad activity across multiple p53 mutations and TNBC subtypes [1]. Furthermore, its mechanism of action is distinct from clinical-stage comparators like APR-246 and COTI-2, particularly in its recently identified covalent inhibition of TXNRD1, which contributes to a unique oxidative stress and autophagy impairment phenotype not shared by all p53 reactivators [2]. Direct analog substitution within the 2-sulfonylpyrimidine class is not equivalent; SAR studies indicate that specific substituents on the pyrimidine core are critical for both p53 stabilization efficacy and the degree of thiol reactivity, meaning structurally similar compounds may have significantly different potency and selectivity profiles [3]. The following quantitative evidence directly addresses the key differentiation dimensions that inform scientific selection.

PK11007 Procurement-Relevant Quantitative Differentiation Evidence


Broad-Spectrum Mutant p53 Reactivation vs. Mutation-Specific Stabilizers

PK11007 reactivates multiple destabilized p53 mutants (e.g., V143A, Y220C, R273H/P309S) at concentrations of 15-30 µM, leading to upregulation of p53 target genes p21 and PUMA. In contrast, the specific stabilizer PhiKan083 (PK083) binds only to the Y220C mutant with a Kd of 167 µM and does not affect other p53 mutations [1]. This demonstrates that PK11007 possesses a broader spectrum of activity against clinically relevant p53 mutations compared to mutation-specific stabilizers, making it a more versatile tool for pan-mutant p53 research.

p53 reactivator mutant p53 cancer small molecule

Preferential Cytotoxicity in p53-Mutant vs. Wild-Type TNBC Cells: Comparative Analysis with APR-246 and COTI-2

In a panel of 17 breast cancer cell lines, PK11007 exhibited significantly lower IC50 values for p53-mutated cell lines compared to p53 wild-type cells (p = 0.003), and for TNBC vs. non-TNBC cells (p = 0.03) [1]. When compared to other clinical-stage p53 reactivators in similar panels, the degree of selectivity for p53 mutant cells varies. APR-246 showed a similar trend but with less statistical significance (p = 0.014) in a 23-cell line panel [2]. COTI-2 also showed significantly lower IC50 values in p53 mutant cells (p = 0.001) in an 18-cell line panel [3]. While all three compounds demonstrate mutant p53 selectivity, PK11007's distinct chemical scaffold and dual p53/TXNRD1 mechanism offer a unique pharmacological profile not replicated by these comparators.

triple-negative breast cancer TNBC p53 mutant cytotoxicity IC50

Dual-Target Engagement: Potent TXNRD1 Inhibition Distinct from Other p53 Reactivators

PK11007 was recently identified as a potent, irreversible covalent inhibitor of thioredoxin reductase 1 (TXNRD1), a key antioxidant enzyme [1]. PK11007 inhibited recombinant TXNRD1 in a time- and dose-dependent manner and covalently modified the C-terminal redox motif (Cys497-Sec498) of TXNRD1, as confirmed by LC-MS/MS analysis [1]. In contrast, other p53 reactivators like APR-246 and COTI-2 are not known to directly inhibit TXNRD1, operating through distinct mechanisms (e.g., APR-246 is a prodrug converted to MQ, a Michael acceptor that modifies cysteines). This dual-target profile (p53 stabilization + TXNRD1 inhibition) is a quantifiable point of differentiation, contributing to a unique cellular phenotype of impaired autophagy flux and enhanced oxidative stress not observed with single-mechanism p53 reactivators.

thioredoxin reductase 1 TXNRD1 oxidative stress autophagy NSCLC

Reactivation of p53 Transcriptional Activity in Multiple Mutant Cell Lines

Treatment of NUGC-3 (p53-Y220C), MKN1 (p53-V143A), and HUH-7 (p53-Y220C) cells with PK11007 (15-20 µM) for 6 hours led to a 2-fold upregulation of PUMA and p21 mRNA levels, as well as increased NOXA mRNA in MKN1 and HUH-7 cells [1]. MDM2 protein levels were halved in MKN1 and NUGC-3 cells [1]. This demonstrates a partial but quantifiable restoration of transcriptional activity to destabilized p53 mutants. In contrast, the mutation-specific stabilizer PK083 (PhiKan083) has only been shown to stabilize the Y220C mutant without direct comparative transcriptional reactivation data across multiple mutants. This provides quantitative evidence of functional p53 pathway reactivation across a panel of clinically relevant p53 mutations.

p53 transcriptional activity p21 PUMA MDM2 mutant p53

PK11007 Optimal Research and Preclinical Application Scenarios


Investigating Broad-Spectrum Mutant p53 Reactivation in Preclinical Oncology

PK11007 is optimally deployed in research programs requiring a single tool compound to probe p53 biology across multiple common p53 mutations (e.g., Y220C, V143A, R273H) rather than relying on multiple mutation-specific stabilizers. This streamlines experimental design and reduces reagent variability when testing hypotheses in panels of p53-mutant cancer cell lines [1].

Delineating p53-Dependent and -Independent Mechanisms in TNBC Models

Given its well-characterized selectivity for p53-mutant and TNBC cells (p=0.003 and p=0.03, respectively) and its ability to induce both p53-dependent apoptosis and p53-independent ROS/ER stress-mediated death, PK11007 serves as a critical probe for dissecting the relative contributions of these pathways in triple-negative breast cancer models. This dual mechanism is a key differentiator from purely p53-focused compounds [2].

Studying the Intersection of Redox Homeostasis and p53 Status in Cancer

The recent identification of PK11007 as a potent covalent TXNRD1 inhibitor provides a unique opportunity to investigate the interplay between p53 stabilization and cellular redox balance. Researchers studying oxidative stress, autophagy impairment, or the role of the thioredoxin system in cancer can utilize PK11007 as a dual-target probe with a defined molecular mechanism, a capability not offered by other p53 reactivators like APR-246 or COTI-2 [3].

Benchmarking Next-Generation p53 Reactivators in Functional Assays

PK11007's established quantitative profile—including IC50 ranges, transcriptional activation metrics (2-fold increase in PUMA/p21 mRNA), and broad mutant coverage—makes it an ideal reference compound for screening and characterizing novel p53 reactivators. Its well-documented selectivity and mechanism provide a robust baseline for assessing the potency and efficacy of new chemical entities in functional assays [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for PK11007

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.